molecular formula C10H10O2 B013475 3-Allyl-2-hydroxybenzaldehyde CAS No. 24019-66-7

3-Allyl-2-hydroxybenzaldehyde

Cat. No. B013475
CAS RN: 24019-66-7
M. Wt: 162.18 g/mol
InChI Key: INLWEXRRMUMHKB-UHFFFAOYSA-N
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Description

3-Allyl-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C10H10O2 . It is also known by other names, including 2-allyl-3-hydroxybenzaldehyde and 3-hydroxy-2-prop-2-enylbenzaldehyde . The compound belongs to the class of hydroxybenzaldehydes and exhibits a bitter almond odor. It is typically a colorless or pale yellow liquid that is slightly soluble in water and sinks in it .


Synthesis Analysis

The synthesis of 3-Allyl-2-hydroxybenzaldehyde involves the condensation of amantadine with 3-allyl-2-hydroxybenzaldehyde. This reaction leads to the formation of the Schiff base ligand HL, which serves as an intermediate for further complexation with metal ions .


Chemical Reactions Analysis

3-Allyl-2-hydroxybenzaldehyde can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic addition, oxidation, and condensation reactions. For example, it can undergo condensation with hydrazine derivatives to form hydrazones or Schiff bases .

Scientific Research Applications

Antitumor Agents

3-Allyl-2-hydroxybenzaldehyde has been utilized in the design and synthesis of novel compounds with antitumor properties. For instance, its derivative, N’-(3-allyl-2-hydroxy)benzylidene-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides , has shown significant cytotoxicity against various human cancer cell lines, including colon, prostate, and lung cancers . These compounds have been evaluated for their potential to act as small-molecule anticancer agents, with modifications in the quinazolin-4(3H)-one moiety enhancing their cytotoxicity .

Synthesis of Oxazole Derivatives

This compound is used in the preparation of oxazole derivatives . Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring, which are important in medicinal chemistry due to their presence in various biologically active molecules.

Development of Imidazole-Based Benzofurans

3-Allyl-2-hydroxybenzaldehyde serves as a precursor in the development of imidazole scaffold-based 2-substituted benzofurans . These benzofurans are explored for their applications against human tumor cell lines, indicating the compound’s role in the synthesis of potential chemotherapeutic agents.

Caspase Activation for Cancer Treatment

In the search for novel cancer treatments, derivatives of 3-Allyl-2-hydroxybenzaldehyde have been found to activate caspase activity, which is a critical pathway in the programmed cell death of cancer cells . This activation suggests that these compounds could be used to induce apoptosis in cancerous cells, providing a pathway for treatment.

Allosteric Inhibition of Procaspase-3

Further research into the compound’s derivatives has revealed potential as allosteric inhibitors of procaspase-3 . By chelating the inhibitory zinc ion, these derivatives could interfere with the function of procaspase-3, an enzyme that plays a pivotal role in apoptosis, and thus could be a target for cancer therapy.

Physicochemical and ADMET Analysis

The physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of 3-Allyl-2-hydroxybenzaldehyde derivatives are being analyzed to determine their suitability as drug candidates . These analyses are crucial for understanding the pharmacokinetics and safety profile of potential new drugs.

Research and Development Tool

Sigma-Aldrich provides 3-Allyl-2-hydroxybenzaldehyde derivatives to early discovery researchers as part of a collection of rare and unique chemicals . This highlights the compound’s role as a valuable tool in the research and development of new chemical entities.

Mechanism of Action

Mode of Action

It’s known that the compound can undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

It has been suggested that the compound may be involved in the modification of substitution in the quinazolin-4(3h)-one moiety

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

Some studies suggest that it may have potential antitumor activity . More research is needed to confirm these effects and to understand the underlying mechanisms.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c

properties

IUPAC Name

2-hydroxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-11)10(8)12/h2-3,5-7,12H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLWEXRRMUMHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178751
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylsalicylaldehyde

CAS RN

24019-66-7
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024019667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-hydroxy-3-(2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Allylsalicylaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-Allyl-2-hydroxybenzaldehyde contribute to the synthesis and potential antidiabetic activity of the compounds discussed in the research?

A1: 3-Allyl-2-hydroxybenzaldehyde acts as a crucial building block in the synthesis of a Schiff base ligand. [] The research focuses on the reaction of 3-Allyl-2-hydroxybenzaldehyde with amantadine to form the Schiff base ligand (E)-2-((adamantan-1-ylimino)methyl)-6-allylphenol (HL). This ligand is then used to synthesize various transition metal complexes. The study investigates the potential of these complexes, particularly the Co(II), VO(IV), and Zn(II) complexes, as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and blood sugar regulation. While the 3-Allyl-2-hydroxybenzaldehyde itself is not directly tested for antidiabetic activity, its incorporation into the Schiff base ligand is essential for the complex formation and subsequent observed enzyme inhibition.

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